3-(Thiophen-3-yl)piperidine hydrochloride
CAS No.: 1185077-50-2
Cat. No.: VC3177016
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185077-50-2 |
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Molecular Formula | C9H14ClNS |
Molecular Weight | 203.73 g/mol |
IUPAC Name | 3-thiophen-3-ylpiperidine;hydrochloride |
Standard InChI | InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H |
Standard InChI Key | WBBYZCGJCBDTLJ-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=CSC=C2.Cl |
Canonical SMILES | C1CC(CNC1)C2=CSC=C2.Cl |
Introduction
Structural Characteristics and Chemical Properties
3-(Thiophen-3-yl)piperidine hydrochloride is characterized by a six-membered piperidine ring substituted with a five-membered thiophene ring at the 3-position. The compound exists as a hydrochloride salt, which enhances its water solubility and stability compared to the free base form. The molecular structure contains both the nitrogen atom of the piperidine ring and the sulfur atom of the thiophene ring, contributing to its unique chemical properties.
Chemical Identifiers and Molecular Properties
The chemical foundation of 3-(Thiophen-3-yl)piperidine hydrochloride can be characterized through various standardized identifiers. According to chemical database records, the compound in its base form (without the hydrochloride) has the following properties:
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Molecular Formula: C9H13NS
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SMILES Notation: C1CC(CNC1)C2=CSC=C2
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InChI: InChI=1S/C9H13NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2
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InChIKey: UREQZWMDVYHYBE-UHFFFAOYSA-N
The thiophene group contributes aromaticity to the molecule, while the piperidine ring provides a basic nitrogen center. This combination creates a compound with both lipophilic and hydrophilic regions, potentially favorable for biological applications.
Physical Properties and Analytical Data
The physical properties of 3-(Thiophen-3-yl)piperidine hydrochloride include predicted mass spectrometry data and collision cross-section values that are important for analytical characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 168.08415 | 135.3 |
[M+Na]+ | 190.06609 | 146.2 |
[M+NH4]+ | 185.11069 | 145.4 |
[M+K]+ | 206.04003 | 139.0 |
[M-H]- | 166.06959 | 138.9 |
[M+Na-2H]- | 188.05154 | 141.7 |
[M]+ | 167.07632 | 138.2 |
[M]- | 167.07742 | 138.2 |
Applications in Drug Discovery and Development
The unique structural features of 3-(Thiophen-3-yl)piperidine hydrochloride position it as a compound of interest in various drug discovery programs, particularly as building blocks or pharmacophores in medicinal chemistry.
Medicinal Chemistry Applications
In drug discovery, thiophene-containing compounds have been investigated for various therapeutic applications. Some thiophene derivatives have demonstrated TNF-α production suppressive activity, suggesting potential applications in inflammatory conditions and possibly as anticancer agents .
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across diverse therapeutic areas. When combined with a thiophene ring, as in 3-(Thiophen-3-yl)piperidine hydrochloride, the resulting hybrid scaffold may exhibit novel pharmacological properties that can be exploited for drug development.
Research Tools and Building Blocks
Beyond direct therapeutic applications, 3-(Thiophen-3-yl)piperidine hydrochloride can serve as a valuable chemical building block for constructing more complex molecules. The compound's dual functionality—with reactive sites on both the piperidine and thiophene portions—makes it suitable for further derivatization and incorporation into larger molecular frameworks.
As a research tool, the compound could be utilized in studies investigating structure-activity relationships, particularly examining how substitution patterns around the piperidine ring influence biological activity. This knowledge contributes to broader medicinal chemistry principles guiding drug design.
Analytical Methods and Characterization
Proper characterization of 3-(Thiophen-3-yl)piperidine hydrochloride is essential for research applications and quality control. Several analytical techniques are particularly relevant for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation of 3-(Thiophen-3-yl)piperidine hydrochloride. The aromatic protons of the thiophene ring typically display characteristic chemical shifts in the 1H-NMR spectrum, while the piperidine protons show more complex splitting patterns in the aliphatic region.
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